molecular formula C15H21B B1232103 9-Benzyl-9-borabicyclo[3.3.1]nonane CAS No. 53317-09-2

9-Benzyl-9-borabicyclo[3.3.1]nonane

Cat. No.: B1232103
CAS No.: 53317-09-2
M. Wt: 212.14 g/mol
InChI Key: IQRBNRFCRAJXJF-UHFFFAOYSA-N
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Description

9-Benzyl-9-borabicyclo[3.3.1]nonane is an organoborane compound known for its utility in organic synthesis, particularly in hydroboration reactions. This colorless solid is a derivative of 9-borabicyclo[3.3.1]nonane, which is often referred to as “banana borane” due to its structure. The compound is valued for its stability and reactivity, making it a versatile reagent in various chemical transformations .

Biochemical Analysis

Biochemical Properties

9-Benzyl-9-borabicyclo[3.3.1]nonane plays a crucial role in biochemical reactions, particularly in hydroboration processes. It interacts with various enzymes and proteins, facilitating the reduction of carbonyl compounds, acid chlorides, and alkenes. The compound’s ability to form hydride-bridged dimers allows it to cleave easily in the presence of reducible substrates . This interaction is essential for the preparation of terminal alcohols and other organic compounds.

Cellular Effects

The effects of this compound on cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in metabolic flux and the levels of various metabolites . These effects are crucial for understanding the compound’s role in biochemical and pharmacological applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a hydroboration reagent, facilitating the addition of boron to alkenes and other substrates. This process involves the formation of a three-center-two-electron B-H-B bond, which is critical for the compound’s reactivity . The compound’s ability to inhibit or activate enzymes further enhances its utility in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is thermally stable and less sensitive to oxygen and water compared to other dialkyl boranes . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that the compound maintains its reactivity, making it suitable for extended biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively facilitates biochemical reactions. At higher doses, it can cause adverse effects, including toxicity and disruption of cellular functions . Understanding the dosage effects is crucial for optimizing its use in biochemical and pharmacological studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in hydroboration processes allows it to participate in the synthesis of alcohols, aldehydes, and other organic compounds

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is crucial for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is essential for elucidating its role in cellular processes and optimizing its use in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Benzyl-9-borabicyclo[3.3.1]nonane is typically synthesized through the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. The process involves the following steps:

    Reaction Setup: A three-necked flask is equipped with a magnetic stirrer, addition funnel, and distillation assembly. The system is purged with nitrogen and flame-dried.

    Addition of Reagents: 1,5-cyclooctadiene is added dropwise to a solution of borane-methyl sulfide complex in 1,2-dimethoxyethane, maintaining a reaction temperature of 50-60°C.

    Distillation: Dimethyl sulfide is distilled off, and the reaction mixture is cooled to 0°C to crystallize the product.

    Purification: The crystalline product is isolated and dried under reduced pressure.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The compound is commercially available as a solution in tetrahydrofuran and as a solid .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9-Benzyl-9-borabicyclo[3.3.1]nonane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Benzyl-9-borabicyclo[3.3.1]nonane involves its role as a hydroboration reagent. The compound adds across double bonds in alkenes, forming organoboranes. This process is highly regioselective, favoring the formation of terminal alcohols upon oxidative cleavage. The compound’s reactivity is attributed to the presence of a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .

Comparison with Similar Compounds

Uniqueness: 9-Benzyl-9-borabicyclo[3.3.1]nonane stands out due to its benzyl group, which enhances its reactivity and selectivity in certain chemical transformations. This makes it particularly useful in the synthesis of terminal alcohols and other functionalized compounds .

Properties

IUPAC Name

9-benzyl-9-borabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21B/c1-2-6-13(7-3-1)12-16-14-8-4-9-15(16)11-5-10-14/h1-3,6-7,14-15H,4-5,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRBNRFCRAJXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2CCCC1CCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399960
Record name 9-benzyl-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53317-09-2
Record name 9-benzyl-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53317-09-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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